molecular formula C27H30FNO B1450542 (R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine CAS No. 1443983-95-6

(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine

Cat. No. B1450542
M. Wt: 403.5 g/mol
InChI Key: XAPRJWSDBYEXAB-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(Fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is a compound with a variety of uses in the scientific and medical fields. It is a fluorinated derivative of pyrrolidine, a five-membered heterocyclic compound with a nitrogen atom at its center. This compound has been studied extensively in recent years due to its various applications in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives similar to the compound , are pivotal in medicinal chemistry for developing novel bioactive molecules. The versatility of the pyrrolidine scaffold is underscored by its ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to molecular stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation” (Li Petri et al., 2021). This structural flexibility enables the synthesis of compounds with selective biological activities, thus playing a crucial role in the design of new drug candidates.

Advancements in Synthesis Techniques

Research on propargylic alcohols demonstrates their utility as versatile building blocks in organic synthesis, offering diverse strategies for constructing polycyclic systems, including heterocycles. This relevance extends to the synthesis pathways for creating compounds with pyrrolidine derivatives, showcasing the innovative approaches to developing potentially bioactive molecules through one-pot multicomponent reactions (Mishra et al., 2022).

Chemical and Biological Properties

The fluorine atom's incorporation into organic molecules, akin to the fluoromethyl group in the specified compound, significantly affects their chemical and biological properties. Fluorine's introduction is known to alter metabolic stability, membrane permeability, and binding affinity towards biological targets, which is instrumental in drug discovery and development (Howard et al., 1996). These properties make fluorinated pyrrolidine derivatives valuable for exploring new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

properties

IUPAC Name

(3R)-3-(fluoromethyl)-1-[(2S)-1-trityloxypropan-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FNO/c1-22(29-18-17-23(19-28)20-29)21-30-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,22-23H,17-21H2,1H3/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPRJWSDBYEXAB-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CCC(C4)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CC[C@H](C4)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
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